molecular formula C7H5BrFNO2 B1278343 2-(Bromomethyl)-4-fluoro-1-nitrobenzene CAS No. 82420-35-7

2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Cat. No. B1278343
CAS RN: 82420-35-7
M. Wt: 234.02 g/mol
InChI Key: ZODQWFPDKBKNTF-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

574 g (3.70 mol) of 5-fluoro-2-nitrotoluene and 659 g (3.70 mol) of N-bromosuccinimide were introduced into 3.7 l of chloroform, 30.0 g (183 mmol) of 2,2′-azobis-2-methylpropanenitrile were added, and the mixture was heated under reflux with irradiation by a UV lamp for 18 h. Cooling was followed by filtration with suction, and the filtrate was concentrated, the residue was taken up in diethyl ether and filtered with suction, and the filtrate was concentrated. The residue was dissolved in dichloromethane and petroleum ether and purified by flash chromatography (mobile phase: petroleum ether/ethyl acetate gradient) to result in 92.0 g (10% of theory) of the title compound.
Quantity
574 g
Type
reactant
Reaction Step One
Quantity
659 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azobis-2-methylpropanenitrile
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:12][CH2:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
574 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
659 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2′-azobis-2-methylpropanenitrile
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
3.7 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with irradiation by a UV lamp for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
was followed by filtration with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
petroleum ether and purified by flash chromatography (mobile phase: petroleum ether/ethyl acetate gradient)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.